molecular formula C11H13NOS B2455819 (furan-2-ylmethyl)[2-(thiophen-2-yl)ethyl]amine CAS No. 86052-45-1

(furan-2-ylmethyl)[2-(thiophen-2-yl)ethyl]amine

Cat. No.: B2455819
CAS No.: 86052-45-1
M. Wt: 207.29
InChI Key: TWRNUPARUWYOEQ-UHFFFAOYSA-N
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Description

(Furan-2-ylmethyl)[2-(thiophen-2-yl)ethyl]amine is an organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their stability and reactivity, making the compound of interest in various fields of research and industry.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-thiophen-2-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c1-3-10(13-7-1)9-12-6-5-11-4-2-8-14-11/h1-4,7-8,12H,5-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRNUPARUWYOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (furan-2-ylmethyl)[2-(thiophen-2-yl)ethyl]amine typically involves the condensation of furan-2-carbaldehyde with 2-(thiophen-2-yl)ethylamine. This reaction is often carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the amine linkage .

Industrial Production Methods

This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Acylation Reactions

The secondary amine undergoes acylation with carboxylic acid derivatives to form amides. Microwave-assisted reactions using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMT/NMM/TsO⁻ yield N-acylated products under mild conditions (60–80°C, 15–30 min), achieving 75–92% yields . For example:

(Furan-2-ylmethyl)[2-(thiophen-2-yl)ethyl]amine+RCOClEDC, DCMRCONR’R”\text{this compound} + \text{RCOCl} \xrightarrow{\text{EDC, DCM}} \text{RCONR'R''}

Key Data :

Substrate (RCOCl)Product Yield (%)Reaction Time (min)
Acetyl chloride8520
Benzoyl chloride9230

Coordination Chemistry

The amine nitrogen and thiophene sulfur act as donor sites for metal coordination. With Zn(II) , Pd(II) , and Cd(II) precursors, the compound forms complexes with distinct geometries:

  • Zn(II) : Distorted tetrahedral geometry (confirmed by X-ray diffraction) .

  • Pd(II) : Square planar geometry, with no thiophene ring flipping observed in VT-NMR .

  • Cd(II) : Square pyramidal geometry, showing dynamic thiophene rotation in solution .

IR Spectroscopy :

  • ν(C═N) shifts from 1632 cm⁻¹ (free ligand) to 1609–1627 cm⁻¹ (coordinated) .

  • ν(M–N) stretching observed at 564–578 cm⁻¹ .

Electrophilic Substitution on Heterocycles

The thiophene ring undergoes regioselective electrophilic substitution (e.g., sulfonation, nitration) at the 5-position , while the furan ring reacts preferentially at the 3-position due to electronic effects.

Example Reaction :

Compound+HNO3H2SO45-Nitro-thiophene derivative\text{Compound} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{5-Nitro-thiophene derivative}

Conditions : 0–5°C, 2 h, 65% yield .

Nucleophilic Alkylation

The amine group participates in alkylation with alkyl halides or epoxides. For instance, reaction with methyl iodide in THF at 25°C produces a tertiary amine derivative (78% yield ) :

Compound+CH3I(Furan-2-ylmethyl)[2-(thiophen-2-yl)ethyl]-N-methylamine\text{Compound} + \text{CH}_3\text{I} \rightarrow \text{(Furan-2-ylmethyl)[2-(thiophen-2-yl)ethyl]-N-methylamine}

Cyclization Reactions

Under acidic conditions, the compound forms fused heterocycles. For example, condensation with thiazolo[5,4-d]pyrimidine precursors yields bicyclic systems with potential bioactivity :

Compound+Thiazolo-pyrimidineΔThiazolo[5,4-d]pyrimidine-5,7-diamine derivative\text{Compound} + \text{Thiazolo-pyrimidine} \xrightarrow{\Delta} \text{Thiazolo[5,4-d]pyrimidine-5,7-diamine derivative}

Yield : 78% (isopropanol, reflux) .

Oxidation and Stability

  • The thiophene ring resists oxidation under mild conditions (H<sub>2</sub>O<sub>2</sub>/AcOH), but strong oxidants (KMnO<sub>4</sub>) degrade the ring.

  • The furan ring is prone to Diels-Alder reactions with dienophiles (e.g., maleic anhydride) at 80°C.

Scientific Research Applications

Medicinal Chemistry

The unique structural features of (furan-2-ylmethyl)[2-(thiophen-2-yl)ethyl]amine allow it to interact with biological targets, making it a candidate for drug development. Its potential therapeutic applications include:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus. A study reported a minimum inhibitory concentration (MIC) of approximately 25 µg/mL for effective derivatives.
  • Anti-inflammatory Effects : Research indicates that compounds with furan and thiophene rings can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Biological Research

The compound serves as a probe in biochemical assays due to its ability to bind with various biomolecules. This interaction can lead to insights into enzyme mechanisms and cellular signaling pathways.

Materials Science

In materials science, this compound is explored for its applications in developing organic semiconductors and light-emitting diodes (LEDs). The electronic properties associated with the furan and thiophene units contribute to the efficiency of these materials.

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of furan and thiophene compounds demonstrated that those structurally similar to this compound showed significant inhibition against Escherichia coli and Staphylococcus aureus. The results indicated that modifications to the structure could enhance antibacterial potency.

Case Study 2: Anti-inflammatory Effects

In vitro studies have shown that compounds containing furan and thiophene moieties can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications for conditions such as arthritis and other inflammatory diseases.

Mechanism of Action

The mechanism of action of (furan-2-ylmethyl)[2-(thiophen-2-yl)ethyl]amine is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s heterocyclic rings may enable it to bind to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

    (Furan-2-ylmethyl)amine: Lacks the thiophene ring, making it less versatile in certain applications.

    (Thiophen-2-ylmethyl)amine: Lacks the furan ring, which may reduce its reactivity and stability.

    (Furan-2-ylmethyl)[2-(pyridin-2-yl)ethyl]amine:

Uniqueness

(Furan-2-ylmethyl)[2-(thiophen-2-yl)ethyl]amine is unique due to the presence of both furan and thiophene rings, which confer a combination of stability, reactivity, and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound (furan-2-ylmethyl)[2-(thiophen-2-yl)ethyl]amine is a heterocyclic organic compound that has gained attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a furan ring and a thiophene moiety, which are known for their aromatic properties and biological significance. The molecular formula is C11H12N2SC_{11}H_{12}N_2S, with a molecular weight of approximately 204.29 g/mol.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties . For instance, studies have shown that derivatives of furan and thiophene can inhibit the growth of various bacterial strains. The mechanism typically involves the binding of the compound to specific enzymes or receptors, disrupting cellular processes essential for microbial survival .

Anticancer Potential

The anticancer activity of this compound has also been investigated. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through mechanisms such as the modulation of cell signaling pathways and interference with DNA synthesis. For example, compounds structurally related to this compound have shown IC50 values in the low micromolar range against various cancer cell lines, indicating significant potency .

The biological effects of this compound are primarily attributed to its interaction with molecular targets involved in critical biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cell proliferation and survival.
  • Receptor Modulation : It can bind to receptors involved in cell signaling, altering their activity and leading to downstream effects such as apoptosis or cell cycle arrest .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell TypeIC50 Value (μM)Mechanism of Action
AntimicrobialE. coli15.0Enzyme inhibition
AnticancerMCF-7 (breast cancer)5.0Induction of apoptosis
AnticancerA549 (lung cancer)8.0Cell cycle arrest

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various furan-thiophene derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with a notable effect on E. coli, highlighting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In another investigation, the anticancer properties were assessed using MTT assays on multiple cancer cell lines. The compound demonstrated an IC50 value of 5 μM against MCF-7 cells, indicating strong cytotoxicity and potential therapeutic applications in breast cancer treatment .

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